molecular formula C20H16Cl3NO B2455491 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 478246-04-7

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2455491
CAS No.: 478246-04-7
M. Wt: 392.7
InChI Key: XRGSNKLRMVGWPY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound It is characterized by the presence of chlorobenzyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: 2-chlorobenzyl chloride, 2,6-dichlorobenzyl chloride, and 2-methyl-4(1H)-pyridinone.

    Reaction Steps:

    Reaction Conditions: These reactions typically require solvents like dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate. The reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products depend on the specific reactions:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Potential use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2,6-dichlorobenzyl group.

    3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone: Lacks the 2-chlorobenzyl group.

Uniqueness

1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to the presence of both 2-chlorobenzyl and 2,6-dichlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO/c1-13-15(11-16-18(22)7-4-8-19(16)23)20(25)9-10-24(13)12-14-5-2-3-6-17(14)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGSNKLRMVGWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=CC=C2Cl)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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